![molecular formula C15H11ClN2OS B2579528 2-[(2-氯苯基)甲基硫基]-5-苯基-1,3,4-噁二唑 CAS No. 28923-54-8](/img/structure/B2579528.png)
2-[(2-氯苯基)甲基硫基]-5-苯基-1,3,4-噁二唑
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{[(2-chlorophenyl)methyl]sulfanyl}-5-phenyl-1,3,4-oxadiazole is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is part of the oxadiazole family, which is known for its diverse biological activities and applications in medicinal chemistry .
科学研究应用
2-{[(2-chlorophenyl)methyl]sulfanyl}-5-phenyl-1,3,4-oxadiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes
作用机制
Target of Action
Similar compounds have been known to target enzymes like tyrosine kinases .
Mode of Action
It’s worth noting that compounds with similar structures have been reported to inhibit specific enzymes, such as tyrosine kinases . These enzymes play a crucial role in various cellular processes, including cell growth and differentiation.
Biochemical Pathways
Based on the potential inhibition of tyrosine kinases , it can be inferred that this compound might influence pathways related to cell growth and differentiation.
Pharmacokinetics
Similar compounds have been synthesized and their in silico adme and physicochemical properties have been calculated using software like swissadme .
Result of Action
Based on the potential inhibition of tyrosine kinases , it can be inferred that this compound might influence cell growth and differentiation.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(2-chlorophenyl)methyl]sulfanyl}-5-phenyl-1,3,4-oxadiazole typically involves the cyclization of benzophenone hydrazide followed by nucleophilic alkylation. The reaction conditions often include the use of ethanol as a solvent and potassium hydroxide as a base . The process can be summarized as follows:
Cyclization: Benzophenone hydrazide is cyclized to form the oxadiazole ring.
Nucleophilic Alkylation: The oxadiazole ring undergoes nucleophilic alkylation with 2-chlorobenzyl chloride to introduce the 2-chlorophenylmethyl group.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs .
化学反应分析
Types of Reactions
2-{[(2-chlorophenyl)methyl]sulfanyl}-5-phenyl-1,3,4-oxadiazole undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and chlorophenyl groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like sodium hydride and alkyl halides are commonly employed
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced oxadiazole derivatives.
Substitution: Various substituted phenyl and chlorophenyl derivatives
相似化合物的比较
Similar Compounds
1,2,4-Oxadiazole Derivatives: These compounds share the oxadiazole ring but differ in their substituents.
Thiadiazole Derivatives: Similar in structure but contain sulfur instead of oxygen in the ring
Uniqueness
2-{[(2-chlorophenyl)methyl]sulfanyl}-5-phenyl-1,3,4-oxadiazole is unique due to its specific combination of the 2-chlorophenylmethyl and phenyl groups, which confer distinct biological activities and chemical properties .
属性
IUPAC Name |
2-[(2-chlorophenyl)methylsulfanyl]-5-phenyl-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2OS/c16-13-9-5-4-8-12(13)10-20-15-18-17-14(19-15)11-6-2-1-3-7-11/h1-9H,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYDSYDMPKWFTEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(O2)SCC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
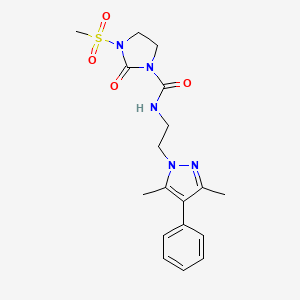
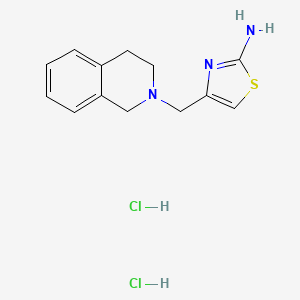
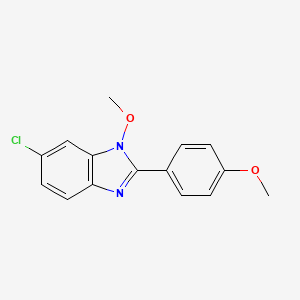
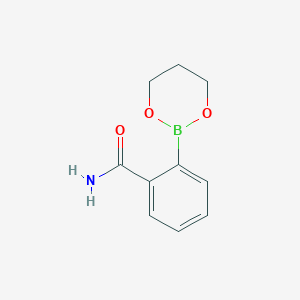
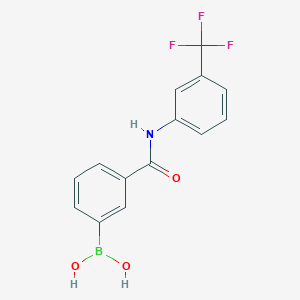
![N-[3-(1,3-benzothiazol-2-yl)phenyl]propanamide](/img/structure/B2579454.png)
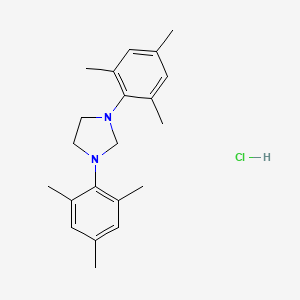
![3-Fluoro-4-[3-({[3-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidine-1-carbonyl]pyridine](/img/structure/B2579456.png)
![6-Methyl-2-({1-[6-(trifluoromethyl)pyridine-3-carbonyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2579458.png)
![3,4-difluoro-N-[(3-hydroxyoxolan-3-yl)methyl]benzamide](/img/structure/B2579459.png)
![N-[(7-bromo-2H-1,3-benzodioxol-5-yl)methyl]-3,6-dichloropyridine-2-carboxamide](/img/structure/B2579463.png)
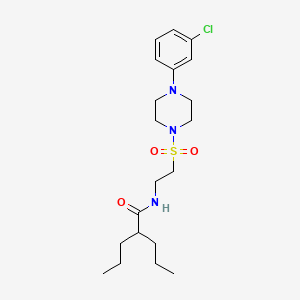

![N-[2,2-bis(benzenesulfonyl)ethenyl]-4-ethoxy-2-nitroaniline](/img/structure/B2579468.png)
